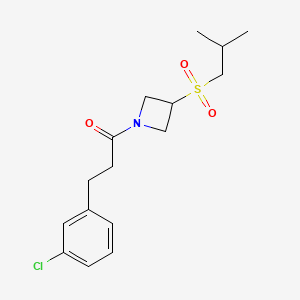

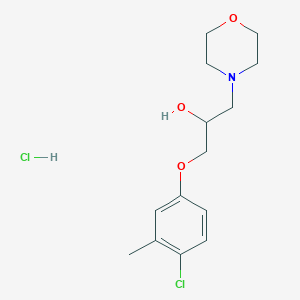

![molecular formula C19H20N2O2S2 B2353718 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole CAS No. 605628-13-5](/img/structure/B2353718.png)

2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups. It has a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), a piperidine ring (a six-membered ring with one nitrogen atom), and a sulfonyl group attached to a methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The benzothiazole and piperidine rings provide a rigid, planar structure, while the sulfonyl group could introduce some rotational flexibility. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole, piperidine, and sulfonyl groups. The benzothiazole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The piperidine ring can act as a base or nucleophile. The sulfonyl group is typically quite stable but can be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, affecting its solubility in different solvents. The aromatic benzothiazole ring could contribute to its UV/Vis absorption properties .Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its potential as a multi-target antimicrobial agent . It shows promise in combating bacterial strains such as MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . This suggests its utility in developing new treatments for infections caused by these pathogens.

Anti-inflammatory Properties

This benzothiazole derivative has been designed to exhibit anti-inflammatory activities . It has been compared with reference drugs like indomethacin and celecoxib, showing good activity and selectivity towards COX-2, which is a key enzyme in the inflammatory process . This indicates its potential use in treating inflammation-related conditions.

COX Inhibitory Activity

The compound’s ability to inhibit cyclooxygenase (COX) enzymes positions it as a candidate for pain and fever relief medications. Its selective inhibition of COX-2 over COX-1 could offer a therapeutic advantage by reducing gastric side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Pharmaceutical Analytical Impurity (PAI) Testing

As a PAI, this compound is used in analytical testing to detect, identify, and measure pharmaceutical impurities . It helps ensure the quality and safety of medicines by identifying unknown impurities formed during stability conditions and testing for impurities not listed in drug substance monographs .

Drug Development and Process R&D

In drug development, this compound can be used for spiking studies to demonstrate impurity depletion upon recrystallization. It also plays a role in the development, validation, and transfer of analytical methods, which are crucial steps in the pharmaceutical manufacturing process .

Cardiovascular Safety Profile Improvement

The structure of this compound allows for the attachment of a nitric oxide (NO) donor moiety , which can potentially mitigate cardiovascular side effects associated with selective COX-2 inhibitors. NO has vasodilator activity and inhibits platelet aggregation, addressing concerns over myocardial infarction and high blood pressure .

Safety and Hazards

Future Directions

Given the interesting structure of this compound, it could be worthwhile to explore its synthesis, properties, and potential applications in more detail. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological assays to assess its activity .

properties

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c1-14-6-8-16(9-7-14)25(22,23)21-12-10-15(11-13-21)19-20-17-4-2-3-5-18(17)24-19/h2-9,15H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBRCLGVBNZIID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)